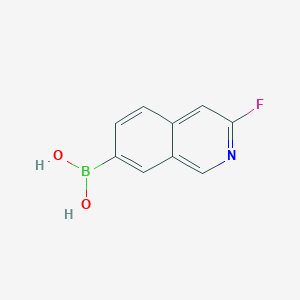
Methyl 2-amino-3-bromoisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-bromoisonicotinate: is a heterocyclic compound with the molecular formula C7H7BrN2O2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 3 of the pyridine ring are replaced by an amino group and a bromine atom, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-bromoisonicotinate typically involves the bromination of methyl isonicotinate followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid. The brominated product is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-amino-3-bromoisonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an alkylamine under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Coupling: Palladium(II) acetate and triphenylphosphine in a suitable solvent like toluene.
Major Products:
Substitution: Methyl 2-amino-3-alkoxyisonicotinate.
Oxidation: Methyl 2-nitro-3-bromoisonicotinate.
Reduction: Methyl 2-amino-3-alkylisonicotinate.
Coupling: Methyl 2-amino-3-arylisonicotinate.
Applications De Recherche Scientifique
Chemistry: Methyl 2-amino-3-bromoisonicotinate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It is also used in the development of new bioactive molecules .
Medicine: Its derivatives are being investigated for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes .
Mécanisme D'action
The mechanism of action of Methyl 2-amino-3-bromoisonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .
Comparaison Avec Des Composés Similaires
- Methyl 2-amino-5-bromoisonicotinate
- Methyl 2-amino-4-bromoisonicotinate
- Methyl 2-amino-6-bromoisonicotinate
Comparison: Methyl 2-amino-3-bromoisonicotinate is unique due to the position of the bromine atom on the pyridine ring. This positional isomerism can significantly affect the compound’s reactivity and biological activity. For example, Methyl 2-amino-5-bromoisonicotinate has the bromine atom at the 5-position, which can lead to different steric and electronic effects compared to the 3-position .
Propriétés
Formule moléculaire |
C7H7BrN2O2 |
|---|---|
Poids moléculaire |
231.05 g/mol |
Nom IUPAC |
methyl 2-amino-3-bromopyridine-4-carboxylate |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3,(H2,9,10) |
Clé InChI |
UWWUVMYUFKTADH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=NC=C1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B12103762.png)



![10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12103776.png)

![7-Phenyl-2-pyrrolidin-2-yl-[1,3]thiazolo[5,4-d]pyrimidine;hydrochloride](/img/structure/B12103795.png)


![[3-Benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12103810.png)




